molecular formula C10H7ClN2O2 B8691009 Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- CAS No. 921625-85-6

Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]-

Cat. No.: B8691009
CAS No.: 921625-85-6
M. Wt: 222.63 g/mol
InChI Key: WJSGTZZJSAJFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- is a chemical compound with the molecular formula C10H7ClN2O2. It is known for its unique structure, which includes a phenol group and a pyrimidine ring substituted with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives .

Scientific Research Applications

Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules.

Properties

CAS No.

921625-85-6

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

3-(2-chloropyrimidin-4-yl)oxyphenol

InChI

InChI=1S/C10H7ClN2O2/c11-10-12-5-4-9(13-10)15-8-3-1-2-7(14)6-8/h1-6,14H

InChI Key

WJSGTZZJSAJFIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydroxide (1.68 g; powder 98% pure; 40 mmol) is dissolved in water (30 mL), cooled to 0° C. and treated with benzene-1,3-diol (4.4 g; 40 mmol). Within 15 min, 2,4-dichloropyrimidine (5.95 g; 40 mmol) dissolved in acetone (50 mL) is added dropwise, keeping the reaction temperature below 5° C. After 15 min at 0° C., the ice bath is removed and the reaction kept stirring for additional 17.5 h. After filtering off the precipitate, the solvent is removed under reduced pressure. The residual oil is taken up into EtOAc, washed with sodium bicarbonate solution (10%), water and brine and dried over Na2SO4. After filtering, the crude product is isolated as an oil and purified by flash chromatography over silica gel (eluting with CH2Cl2/MeOH; 0-5%) to give the title compound of Stage 5.1 as a beige solid; ES-MS: [M+H]+; m/z=223; Rf (CH2Cl2/MeOH 9:1)=0.57; HPLC: AtRet=3.50 min.
Quantity
1.68 g
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
5.95 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.